Deoxyprednisolone-16-ene

Beschreibung

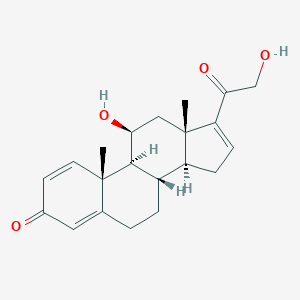

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15-,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIAZKUMDZKRSI-SCVOTXIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3103-17-1 | |

| Record name | Deoxyprednisolone-16-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003103171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYPREDNISOLONE-16-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690A9G75VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Deoxyprednisolone 16 Ene

Regioselective and Chemoselective Transformations

The chemical architecture of Deoxyprednisolone-16-ene, characterized by multiple reactive sites, presents a unique challenge and opportunity for synthetic chemists. Achieving regioselectivity and chemoselectivity in transformations of this molecule is crucial for the development of novel derivatives with specific biological activities. Research in this area has focused on leveraging the inherent reactivity of the steroidal backbone and its functional groups to direct chemical modifications to specific positions.

One of the key areas of investigation has been the functionalization at the C-16 position. The introduction of various substituents at this position can significantly influence the pharmacological profile of the resulting steroid. A notable example is the synthesis of 16α-alkoxycarbonyl-17-deoxyprednisolone derivatives. nih.gov This transformation involves the selective introduction of an alkoxycarbonyl group at the α-face of the C-16 position, demonstrating a high degree of regioselectivity. The choice of the ester group allows for the fine-tuning of properties such as lipophilicity, which can impact the potency and systemic effects of the molecule. nih.gov The synthesis of these derivatives, including methyl, ethyl, isopropyl, and benzyl (B1604629) esters, highlights the versatility of this regioselective approach. nih.govresearchgate.net

Another significant regioselective transformation is the formation of a 16,21-cyclic hemiacetal of 17-deoxyprednisolone from budesonide (B1683875) under acidic conditions. google.com This intramolecular cyclization selectively involves the hydroxyl groups at C-16 and C-21, showcasing the controlled formation of a new heterocyclic ring fused to the steroid core. The reaction is typically carried out in an organic solvent in the presence of an inorganic or organic acid, leading to the formation of the cyclic hemiacetal in high yield. google.com This transformation is of particular interest in the context of pharmaceutical analysis as this cyclic hemiacetal is an impurity of budesonide. google.com

Furthermore, the Δ¹⁶-double bond in this compound is a key functional group that can undergo selective reactions. For instance, 1,3-dipolar cycloaddition reactions have been employed to construct novel heterocyclic systems fused at the 16,17-position. The reaction of a related Δ¹⁶-20-ketosteroid with carbethoxyformonitrile oxide leads to the formation of steroidal [16α,17α-d]-3'-carbethoxyisoxazolines in high yield. researchgate.net This cycloaddition proceeds with high regioselectivity, with the electrophilic carbon of the nitrile oxide adding to the C-17 position.

The selective reduction of specific functional groups in the presence of others is a hallmark of chemoselective transformations. While detailed studies on the selective reduction of this compound are not extensively documented in the provided context, the general principles of steroid chemistry suggest that the C-20 ketone and the α,β-unsaturated ketone in the A-ring could be selectively reduced under different conditions. For example, the use of specific reducing agents at low temperatures could favor the reduction of the C-20 ketone over the enone system in the A-ring.

The following tables summarize the key regioselective and chemoselective transformations discussed:

Table 1: Regioselective Synthesis of 16α-Alkoxycarbonyl-17-deoxyprednisolone Derivatives

| Derivative | Alkoxycarbonyl Group | Reference |

| 8a | Methyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate | nih.gov |

| 8b | Ethyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate | nih.gov |

| 8c | Isopropyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate | nih.gov |

| 8d | Benzyl 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate | nih.gov |

Table 2: Regioselective Synthesis of 16,21-Cyclic Hemiacetal of 17-Deoxyprednisolone

| Starting Material | Reaction Conditions | Product | Yield | Purity | Reference |

| Budesonide | Methanol, Sulfuric Acid in Water, 40°C | 16,21-Cyclic hemiacetal of 17-deoxyprednisolone | 70.0% | 98.43% | google.com |

Table 3: Regioselective 1,3-Dipolar Cycloaddition

| Starting Material | Reagent | Product | Yield | Reference |

| 11β,21-dihydroxy-pregna-1,4,16-triene-3,20-dione | Carbethoxyformonitrile Oxide | 11β,20-dihydroxy-3,20-dioxo-3'-(ethoxycarbonyl)-isoxazolino[16,17-d]pregna-1,4-diene | 97% | researchgate.net |

These examples underscore the importance of regioselective and chemoselective strategies in the synthetic manipulation of this compound and related steroid structures, enabling the creation of a diverse range of derivatives for further investigation.

Derivatization and Analog Development Based on Deoxyprednisolone 16 Ene Scaffold

Synthesis of 16α-Alkoxycarbonyl-17-deoxyprednisolone Derivatives

In an effort to minimize the systemic adverse effects of potent anti-inflammatory steroids, a series of 16α-alkoxycarbonyl-17-deoxyprednisolone derivatives have been synthesized. nih.gov This approach is part of a broader strategy to develop "antedrugs," which are active compounds that are metabolized into inactive forms upon entering systemic circulation, thereby reducing unwanted side effects. 203.250.218

The synthesis involves introducing an alkoxycarbonyl group at the 16α-position of the 17-deoxyprednisolone scaffold. Key derivatives in this series include the methyl, ethyl, isopropyl, and benzyl (B1604629) esters of 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylate. nih.gov The local anti-inflammatory potencies of these esters were found to be 1.3 to 2.5 times that of prednisolone (B192156), with the isopropyl and benzyl derivatives showing the highest activity. nih.gov203.250.218 Notably, the inactive metabolite, 11β,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16α-carboxylic acid, underscores the antedrug concept. nih.gov

The increase in topical and local potencies of these steroid esters correlates with their increased 1-octanol/buffer partition coefficient. nih.gov This demonstrates that modifying the size of the alkoxy group can enhance local anti-inflammatory activity while decreasing systemic side effects. nih.gov203.250.218

| Compound | Derivative | Relative Topical Anti-inflammatory Potency (vs. Prednisolone) | Relative Local Anti-inflammatory Potency (vs. Prednisolone) |

| 8a | Methyl | 1.0 | 1.3 |

| 8b | Ethyl | 1.3 | 1.5 |

| 8c | Isopropyl | 4.0 | 2.3 |

| 8d | Benzyl | 4.7 | 2.5 |

| 1 | Prednisolone | 1.0 | 1.0 |

| 7 | Carboxylic acid metabolite | Inactive | - |

Development of Isoxazoline (B3343090) and Isoxazolidine (B1194047) Analogs

Another fruitful area of research has been the fusion of isoxazoline and isoxazolidine rings to the deoxyprednisolone-16-ene scaffold. These heterocyclic modifications aim to create novel anti-inflammatory agents with improved therapeutic profiles. nih.gov

The synthesis of isoxazoline derivatives is typically achieved through a 1,3-dipolar cycloaddition reaction of nitrile oxides with the 16,17-double bond of the steroid. nih.govnih.gov This method has been used to prepare compounds like 11β,20-dihydroxy-3,20-dioxo-3'-(ethoxycarbonyl)-isoxazolino[16,17-d]pregna-1,4-diene and its 9-fluoro analog in high yields. researchgate.net These compounds have demonstrated significant anti-inflammatory activity, often comparable to their parent steroids, but with a marked reduction in systemic side effects. nih.gov

Similarly, isoxazolidine derivatives have been synthesized and evaluated for their topical anti-inflammatory activity. acs.org The development of these analogs is part of a continuing effort to create potent anti-inflammatory steroids that are locally active but systemically benign. nih.gov The precise mechanism for the reduced systemic effects of the isoxazoline derivatives is still under investigation, though it is hypothesized to be related to their metabolic fate. nih.gov

| Compound | Type | Key Feature |

| 2a | Isoxazoline Derivative | 11β,20-dihydroxy-3,20-dioxo-3'-(ethoxycarbonyl)-isoxazolino[16,17-d]pregna-1,4-diene |

| 2b | Isoxazoline Derivative | 9-fluoro-11β,20-dihydroxy-3,20-dioxo-3'-ethoxy-carbonylisoxazolino[16,17-d]pregna-1,4-diene |

Design and Synthesis of Oxygen-Bridged Neurosteroid Analogs with C-16 Modifications

Neurosteroids, which are steroids synthesized within the brain, are known to modulate neuronal activity, often through interaction with receptors like the GABA-A receptor. nih.govmdpi.com The design and synthesis of oxygen-bridged neurosteroid analogs with modifications at the C-16 position represent a sophisticated approach to creating conformationally constrained molecules with potentially enhanced receptor affinity and specificity. nih.gov

The introduction of an oxygen bridge, such as a 1,11- or 11,19-epoxy linkage, imparts a rigid conformation to the steroid skeleton. nih.gov This conformational restriction can lead to more specific interactions with biological targets. For instance, the synthesis of 1α,11α-epoxypregnanolone has been shown to be more active than pregnanolone (B1679072) itself. nih.gov While direct C-16 modifications on these specific oxygen-bridged neurosteroids are a developing area, the principle of using conformational locks to enhance activity is well-established. nih.gov The synthesis of such complex molecules often involves multi-step sequences, including intramolecular remote functionalization reactions. researchgate.net

Strategies for Novel Steroidal Antedrugs and Antagonists

The development of novel steroidal antedrugs and antagonists from the this compound scaffold is a key strategy to improve the safety of steroid therapy. nih.govnih.gov An antedrug is a pharmacologically active compound designed to undergo predictable metabolism to an inactive form after exerting its therapeutic effect locally. 203.250.218

A primary strategy involves the incorporation of metabolically labile functional groups, such as the 16-carboxy ester moiety in the 16α-alkoxycarbonyl-17-deoxyprednisolone derivatives. nih.gov203.250.218 This ester group is readily hydrolyzed by esterases in the systemic circulation to the corresponding inactive carboxylic acid, thus preventing systemic side effects. nih.govnih.gov

The development of steroidal antagonists, which block the action of endogenous or exogenous steroids, also benefits from the this compound scaffold. By carefully designing modifications, it is possible to create molecules that bind to steroid receptors without activating them, thereby antagonizing the effects of agonist ligands. These strategies hold significant promise for developing safer and more targeted steroidal therapies.

Biochemical Interactions and Receptor Modulation of Deoxyprednisolone 16 Ene and Its Derivatives

Glucocorticoid Receptor Binding and Agonist/Antagonist Profiling in Cellular Models

The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is the primary target for glucocorticoids like Deoxyprednisolone-16-ene. wikipedia.org Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. wikipedia.orgfrontiersin.org This process can lead to both the activation (transactivation) and repression (transrepression) of gene expression. frontiersin.org

In the absence of a ligand, the GR resides in the cytoplasm, complexed with heat shock proteins. wikipedia.orgfrontiersin.org The binding of a glucocorticoid induces a conformational change, leading to the dissociation of these proteins and nuclear translocation. frontiersin.orgnih.gov Within the nucleus, the activated GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby influencing their transcription. frontiersin.orgplos.org

Studies on various glucocorticoids in cellular models, such as bone-marrow-derived macrophages, have shown that ligand binding can induce rapid and sustained large-scale chromatin decompaction at multiple target loci. nih.gov This chromatin remodeling is a key part of the glucocorticoid response and can occur independently of ongoing transcription. nih.gov

The binding affinity of a steroid to the GR is a crucial determinant of its potency. For instance, studies comparing different glucocorticoids have shown a strong correlation between their affinity for the GR in vitro and their topical anti-inflammatory activity in vivo. nih.gov The introduction of specific chemical modifications, such as 16α,17α-acetal substituents, can significantly enhance the binding affinity of a steroid to the GR, even surpassing that of potent glucocorticoids like dexamethasone. nih.gov

It's important to note that the cellular context and the presence of other transcription factors can influence the GR's activity. frontiersin.org The GR often co-localizes with lineage-determining transcription factors, which help to define the specific genomic sites where the GR will bind. frontiersin.org

Interactive Table: Glucocorticoid Receptor Binding Characteristics

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Cell Model | Reference |

| Budesonide (B1683875) (22R-epimer) | 14 | Rat skeletal muscle | nih.gov |

| Budesonide (22S-epimer) | 7 | Rat skeletal muscle | nih.gov |

| Triamcinolone acetonide | 3.5 | Rat skeletal muscle | nih.gov |

| 9α-fluoro-(22R)-epimer of budesonide | 8 | Rat skeletal muscle | nih.gov |

| 6α,9α-difluoro-(22R)-epimer of budesonide | 11 | Rat skeletal muscle | nih.gov |

Mineralocorticoid Receptor Interactions and Signaling Pathway Analysis in vitro

The mineralocorticoid receptor (MR), another member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte balance. conicet.gov.ar While its primary endogenous ligand is aldosterone, other steroids, including glucocorticoids and certain synthetic compounds, can also interact with it. conicet.gov.aroup.com

In vitro studies have demonstrated that upon ligand binding, the MR translocates to the nucleus and activates the transcription of target genes involved in sodium reabsorption. physiology.org The affinity of a steroid for the MR and its ability to activate the receptor are key determinants of its mineralocorticoid activity. oup.com

Interestingly, some steroids can act as MR agonists, mimicking the action of aldosterone, while others can act as antagonists, blocking the receptor's activation by agonists. physiology.org For example, studies on 21-deoxysteroids have revealed that their interaction with the MR can be complex. The presence of an 11-hydroxyl group is sufficient for a mineralocorticoid agonist response, but this interaction can also weaken the binding of full agonists, leading to antagonist activity. physiology.org

Furthermore, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial role in protecting the MR from being activated by glucocorticoids, which often circulate at much higher concentrations than aldosterone. physiology.orgconicet.gov.ar This enzyme converts cortisol to the inactive cortisone (B1669442), thereby conferring specificity to the mineralocorticoid signaling pathway. conicet.gov.ar However, some steroids can inhibit 11β-HSD2, potentially leading to increased MR activation by glucocorticoids. physiology.org

The signaling pathway of the MR involves its translocation to the nucleus and the recruitment of cofactors to activate target gene expression, such as those encoding for proteins involved in sodium transport. physiology.org Overactivation of the MR has been linked to pro-inflammatory and oxidative changes. researchgate.net

Interactive Table: Mineralocorticoid Receptor Activity of Various Steroids

| Steroid | Activity on MR | Key Findings | Reference |

| Aldosterone | Potent Agonist | Natural ligand, regulates sodium reabsorption. conicet.gov.arphysiology.org | conicet.gov.arphysiology.org |

| 11-Deoxycorticosterone (DOC) | Potent Agonist | Can be more potent than cortisol in activating MR. oup.com | oup.com |

| Cortisol | Agonist | Binds with high affinity but is a less efficient activator than mineralocorticoids. oup.comconicet.gov.ar | oup.comconicet.gov.ar |

| 21-Deoxycortisol (21DF) | Partial Agonist/Antagonist | Can exhibit both agonist and antagonist properties depending on the context. physiology.org | physiology.org |

| 21-Deoxycorticosterone (21DB) | Partial Agonist/Antagonist | Similar to 21DF, can interfere with full agonist binding. physiology.org | physiology.org |

Modulation of Ligand-Gated Ion Channels (e.g., GABAA Receptors) by 16-Substituted Steroids

Neuroactive steroids are known to modulate the function of ligand-gated ion channels, with the γ-aminobutyric acid type A (GABAA) receptor being a primary target. elifesciences.orgconicet.gov.ar These receptors are pentameric chloride channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. elifesciences.org

Neurosteroids can act as either positive or negative allosteric modulators of GABAA receptors. elifesciences.org Positive modulators, such as allopregnanolone, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. elifesciences.orgjneurosci.org Conversely, negative modulators, like pregnenolone (B344588) sulfate (B86663), inhibit GABAA receptor currents. elifesciences.org

The structural characteristics of a steroid, including substitutions at various positions on the steroid nucleus, significantly influence its activity at the GABAA receptor. conicet.gov.arresearchgate.net Specifically, modifications at the 16-position of the steroid D-ring have been explored in structure-activity relationship studies. For example, some synthetic ent-16-ketosteroid analogues have shown potent inhibitory effects on GABAA receptor function. researchgate.net

The mechanism of action of neurosteroids at the GABAA receptor is complex and can involve multiple binding sites. elifesciences.org Some steroids potentiate GABA-induced currents at low concentrations and can directly gate the channel at higher concentrations. elifesciences.orgjneurosci.org The subunit composition of the GABAA receptor can also influence the potency and efficacy of neurosteroid modulation. nih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a steroid influences its biological activity, including its affinity and selectivity for different receptors. nih.govconicet.gov.ar These studies involve systematically modifying the steroid structure and evaluating the impact on its interaction with target receptors.

For glucocorticoids, SAR studies have shown that modifications at various positions of the steroid nucleus can significantly alter GR binding affinity and anti-inflammatory potency. nih.gov For instance, the introduction of a 16α,17α-acetal substituent in some glucocorticoids has been shown to dramatically increase their affinity for the GR, making them more potent than dexamethasone. nih.gov Conversely, the addition of a 9α-fluoro atom, which typically enhances activity, can sometimes decrease binding affinity depending on the rest of the molecular structure. nih.gov A strong correlation has been observed between the in vitro receptor affinity of these compounds and their in vivo topical glucocorticoid activity. nih.gov

Regarding GABAA receptor modulation, the SAR of neuroactive steroids has been extensively studied. conicet.gov.ar The presence of a 3α-hydroxyl group is a common feature of many positive modulators, while 3β-hydroxy steroids often act as inhibitors. researchgate.net Modifications to the A, B, C, and D rings, as well as the side chain, have all been shown to influence the steroid's activity at the GABAA receptor. conicet.gov.ar

Investigations of Anti-Inflammatory Mechanisms in Cellular and Molecular Models

The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor. frontiersin.orgdrugbank.com Upon activation, the GR can influence the expression of a wide range of genes involved in the inflammatory response. frontiersin.orgnih.gov

One of the key mechanisms of anti-inflammatory action is the repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). frontiersin.org These transcription factors are responsible for the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. frontiersin.org Glucocorticoids can also inhibit the release of pro-inflammatory mediators from various immune cells. frontiersin.org

Furthermore, glucocorticoids can induce the expression of anti-inflammatory proteins. drugbank.com One such protein is dual specificity phosphatase 1 (DUSP1), also known as mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1). nih.gov DUSP1 can inactivate MAPKs, which are key signaling molecules in inflammatory pathways. nih.gov

In cellular models, glucocorticoids have been shown to inhibit the migration of leukocytes to sites of inflammation and decrease the permeability of capillaries. drugbank.com They can also promote the survival of anti-inflammatory macrophages. frontiersin.org The anti-inflammatory effects of glucocorticoids are exerted on a wide range of immune cells, including T cells, monocytes, and macrophages. frontiersin.org

Interactive Table: Key Molecules in Glucocorticoid-Mediated Anti-Inflammatory Response

| Molecule | Role in Inflammation | Effect of Glucocorticoids | Reference |

| NF-κB | Pro-inflammatory transcription factor | Repression | frontiersin.org |

| AP-1 | Pro-inflammatory transcription factor | Repression | frontiersin.org |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) | Mediate inflammatory response | Inhibition of release and expression | frontiersin.orgnih.gov |

| Adhesion Molecules | Mediate leukocyte migration | Inhibition of expression | frontiersin.org |

| DUSP1 (MKP-1) | Anti-inflammatory protein | Induction of expression | nih.gov |

Metabolic Pathways and Biotransformation Studies of Deoxyprednisolone 16 Ene

Endogenous Steroidogenesis and Deoxysteroid Pathways Relevant to 16-Ene Compounds

The metabolism of a synthetic steroid like deoxyprednisolone-16-ene can be understood by examining the established endogenous pathways for similar structures, specifically those involving a 16-ene moiety and 21-deoxysteroids. The human body synthesizes 16-androstene steroids, which are known for their pheromonal properties. nih.govwikipedia.org The synthesis of these compounds from pregnenolone (B344588) is a key indicator of the body's capacity to process steroids with a C16-C17 double bond. nih.govwikipedia.org

Furthermore, pathways involving 21-deoxysteroids become prominent in certain metabolic disorders, such as 21-hydroxylase deficiency (21OHD). physiology.orgnih.gov In this condition, the inability to hydroxylate steroids at the C21 position leads to the accumulation of precursors and their conversion into 21-deoxysteroids. physiology.org This highlights the existence of enzymatic machinery capable of acting on steroids lacking a 21-hydroxyl group, a defining feature of deoxyprednisolone.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to steroid synthesis and metabolism. wikipedia.orgmdpi.com

CYP17A1: This enzyme is crucial as it possesses 16-ene synthetase activity, enabling the formation of the C16-C17 double bond from pregnenolone to produce precursors for 16-androstene steroids. wikipedia.orgnih.govmdpi.com This demonstrates a natural precedent for the formation of the 16-ene structure within human steroidogenesis.

CYP21A2 (21-hydroxylase): This enzyme is responsible for introducing a hydroxyl group at the C21 position of progesterone (B1679170) and 17α-hydroxyprogesterone, a critical step in the synthesis of mineralocorticoids and glucocorticoids. physiology.orgnih.gov A "21-deoxy" steroid, by definition, has bypassed or lacks this hydroxylation step. In pathologies like 21-hydroxylase deficiency, the substrate for this enzyme, 17α-hydroxyprogesterone, accumulates and is shunted into alternative pathways. physiology.orgnih.gov

CYP11B1 (11β-hydroxylase) and CYP11B2 (Aldosterone Synthase): These mitochondrial enzymes are responsible for the final steps in the synthesis of cortisol and aldosterone, respectively, by hydroxylating at the C11 position. mdpi.comnih.gov The presence or absence of an 11β-hydroxyl group is a key determinant of a steroid's glucocorticoid activity. bioscientifica.com The metabolism of this compound would be influenced by whether it can serve as a substrate for these or other hydroxylating CYPs.

In congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, the steroidogenic pathway is rerouted, leading to a significant accumulation of 21-deoxysteroids. physiology.orgnih.gov The primary accumulated precursor, 17α-hydroxyprogesterone (17OHP), is converted by the enzyme CYP11B1 into 21-deoxycortisol. nih.gov Similarly, progesterone can be converted to 21-deoxycorticosterone. physiology.org These metabolites, which are normally minor, become major products in this condition and can exert biological effects. The study of these endogenous 21-deoxysteroids provides a model for understanding the potential metabolic products and biological interactions of synthetic 21-deoxy analogs like this compound.

| Steroid | Precursor | Key Enzyme in Formation | Relevance |

| 21-Deoxycortisol | 17α-Hydroxyprogesterone | CYP11B1 | Major metabolite in 21-hydroxylase deficiency. nih.gov |

| 21-Deoxycorticosterone | Progesterone | Hepatic CYPs / CYP11B1 | Accumulates in 21-hydroxylase deficiency. physiology.orgnih.gov |

| Androsta-5,16-dien-3β-ol | Pregnenolone | CYP17A1 (16-ene-synthetase) | Endogenous 16-ene steroid precursor. nih.govwikipedia.org |

Microbial Biotransformations and Enzymatic Derivations of Steroidal Scaffolds

Microorganisms are widely used in the pharmaceutical industry for their ability to perform highly specific and efficient chemical modifications of steroid molecules, a process known as biotransformation. researchfloor.orgfrontiersin.org These reactions include hydroxylations, dehydrogenations, and side-chain cleavage, often at positions that are difficult to modify through conventional chemical synthesis. researchfloor.org

A diverse range of fungi and bacteria can metabolize steroidal compounds, including those with a 16-ene structure. These transformations are valuable for creating novel steroid derivatives.

Fungal Transformations: Fungi from genera such as Aspergillus, Rhizopus, Mucor, and Cunninghamella are well-known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus. researchfloor.orgscispace.com For instance, the hydroxylation of progesterone and its derivatives at the C-11α, C-11β, and C-16α positions is a common industrial application. scispace.com The biotransformation of 16-dehydroprogesterone (B108162) by Mucor piriformis yields multiple hydroxylated products. scispace.com

Bacterial Transformations: Bacteria also play a significant role in steroid metabolism. Mycolicibacterium neoaurum has been shown to hydroxylate androst-4-ene-3,17-dione (AD) to produce 16α,17β-dihydroxy-androst-4-ene-3-one. mdpi.com Certain species of Corynebacterium, found in human axillary microflora, are capable of transforming 16-ene steroids like androsta-5,16-dien-3β-ol into the highly odorous androsta-4,16-dien-3-one (B1221407) through oxidation. nih.gov

The characterization of metabolites produced during microbial biotransformation is essential for understanding the enzymatic processes involved. Studies have identified several key products from the transformation of 16-ene and related steroids.

Incubation of 16-dehydroprogesterone with the fungus Mucor piriformis resulted in metabolites hydroxylated at the C-7, C-11, and C-14 positions. scispace.com

Human axillary bacteria, such as Staphylococcus hominis/epidermidis, can metabolize the sulfate (B86663) conjugate of 5α-androst-16-en-3β-ol into odorous metabolites like 5α-androst-16-en-3-one and androsta-4,16-dien-3-one. nih.gov

Mycolicibacterium neoaurum converts androst-4-ene-3,17-dione into 17β-hydroxy-4-androstene-3,16-dione (16-oxo-TS), which is then reduced to 16α,17β-dihydroxy-androst-4-ene-3-one (16α-OH-TS). mdpi.com

| Microorganism | Substrate | Key Metabolite(s) | Transformation Type |

|---|---|---|---|

| Mucor piriformis | 16-Dehydroprogesterone | Hydroxylated derivatives (e.g., at C-7, C-11, C-14) | Hydroxylation |

| Corynebacterium sp. | Androsta-5,16-dien-3β-ol | Androsta-4,16-dien-3-one | Oxidation, Isomerization |

| Mycolicibacterium neoaurum | Androst-4-ene-3,17-dione | 16α,17β-dihydroxy-androst-4-ene-3-one | Hydroxylation, Reduction |

| Staphylococcus hominis/epidermidis | 5α-Androst-16-en-3β-ol sulfate | 5α-Androst-16-en-3-one | Desulfation, Oxidation |

Phase I and Phase II Metabolism of 16-Ene Steroids (Hydroxylation, Oxidation, Conjugation)

The metabolism of xenobiotics, including synthetic steroids, is generally divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with polar molecules to facilitate excretion. wikipedia.org

Phase I Metabolism: For anabolic-androgenic steroids (AAS), Phase I metabolism primarily involves reduction and hydroxylation reactions. dshs-koeln.denih.gov

Hydroxylation: This is a major pathway, catalyzed predominantly by cytochrome P450 enzymes. wikipedia.orgresearchgate.net Hydroxylation can occur at multiple positions on the steroid nucleus, altering the compound's biological activity and preparing it for Phase II conjugation. researchgate.netnih.gov

Oxidation: Hydroxyl groups can be oxidized to form keto groups. For example, the conversion of 3β-hydroxy-Δ⁵-steroids to 3-keto-Δ⁴-steroids is a common metabolic step. nih.gov

Reduction: The reduction of double bonds in the steroid A-ring is also a key metabolic pathway for many steroids. nih.gov The saturation of the 16-ene double bond has also been observed as a result of microbial action. bioscientifica.com

Phase II Metabolism: Following Phase I modifications, the steroid metabolites are typically conjugated to increase their water solubility. wikipedia.org

Glucuronidation: This is the most common Phase II reaction for steroids, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to a hydroxyl group. dshs-koeln.dedshs-koeln.de This process creates highly polar glucuronide conjugates that are readily excreted in urine and/or bile.

Sulfation: Sulfotransferases (SULTs) can also conjugate steroids by adding a sulfate group. nih.gov Sulfated steroids are found endogenously, and this pathway is also relevant for the metabolism of synthetic analogs. nih.gov

The metabolism of this compound would likely follow these general principles, undergoing hydroxylation and/or reduction, followed by conjugation with glucuronic acid or sulfate before being eliminated from the body.

Theoretical Prediction and Modeling of Metabolic Fate

In the absence of direct experimental data on the metabolic pathways of this compound, in silico methods provide a crucial framework for predicting its biotransformation. Computational models and prediction software leverage vast databases of metabolic reactions and machine-learning algorithms to forecast the metabolic fate of novel compounds based on their chemical structure. biotransformer.camdpi.com These tools are instrumental in early drug discovery for identifying potential metabolic liabilities and guiding further experimental studies. optibrium.comhelsinki.fi

The theoretical metabolic fate of this compound can be predicted by analogy with structurally related corticosteroids, such as prednisolone (B192156), and by applying the known principles of steroid metabolism. nih.govpharmgkb.org The primary goals of corticosteroid metabolism are to decrease physiological activity and increase water solubility to facilitate urinary excretion. nih.gov This is typically achieved through Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver. nih.govnih.gov

A variety of software platforms, including BioTransformer, MetaSite, and Semeta, are designed to predict the outcomes of both Phase I and Phase II metabolism. biotransformer.caoptibrium.commoldiscovery.comoptibrium.com These programs can identify the most probable sites of metabolism on a molecule (known as "soft spots"), predict the resulting metabolites, and even estimate which enzyme isoforms, particularly from the Cytochrome P450 (CYP) superfamily, are responsible for these transformations. moldiscovery.comoptibrium.comnih.gov

For a compound like this compound, predictive models would analyze its structure to identify sites susceptible to common steroid metabolic reactions. Based on the metabolism of similar corticosteroids like cortisol and prednisolone, key predicted transformations would likely include hydroxylations, reductions, and subsequent conjugations. nih.govpharmgkb.orgnih.gov

Predicted Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups on the steroid nucleus. For this compound, in silico models would likely predict several key oxidative and reductive reactions. Given its structural similarity to prednisolone, a primary metabolic route is expected to be 6β-hydroxylation, a common pathway for many synthetic glucocorticoids catalyzed by the CYP3A4 enzyme. pharmgkb.orgnih.gov Other potential sites of hydroxylation and reduction would also be considered by these predictive algorithms.

The following table illustrates the type of output a metabolic prediction tool might generate for the likely Phase I biotransformations of this compound.

Table 1: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Key Enzymes (Predicted) | Predicted Likelihood |

| 6β-Hydroxy-deoxyprednisolone-16-ene | Hydroxylation | CYP3A4 | High |

| 20α-Dihydro-deoxyprednisolone-16-ene | Carbonyl Reduction | 20α-Hydroxysteroid Dehydrogenase | Medium |

| 20β-Dihydro-deoxyprednisolone-16-ene | Carbonyl Reduction | 20β-Hydroxysteroid Dehydrogenase | Medium |

| Tetrahydro-deoxyprednisolone-16-ene | A-ring Reduction | 5α-Reductase / 5β-Reductase, 3α/3β-HSD | High |

| Disclaimer: This table is a theoretical representation based on the known metabolism of related corticosteroids and the capabilities of in silico predictive software. nih.govpharmgkb.orgnih.gov Specific outcomes for this compound require experimental validation. |

Predicted Phase II Metabolic Transformations

Following Phase I reactions, the introduced functional groups (primarily hydroxyl groups) serve as sites for Phase II conjugation. These reactions significantly increase the water solubility of the steroid metabolites, preparing them for excretion. The most common conjugation reaction for corticosteroids is glucuronidation. nih.gov Sulfate conjugation also occurs. nih.gov Predictive software would identify the hydroxyl groups on the parent compound and its Phase I metabolites as the most probable sites for conjugation.

The table below provides a theoretical prediction of the major Phase II metabolites.

Table 2: Predicted Phase II Conjugates of this compound Metabolites

| Substrate (Parent or Phase I Metabolite) | Conjugation Reaction | Key Enzymes (Predicted) | Predicted Metabolite |

| 6β-Hydroxy-deoxyprednisolone-16-ene | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 6β-Hydroxy-deoxyprednisolone-16-ene Glucuronide |

| 20β-Dihydro-deoxyprednisolone-16-ene | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | 20β-Dihydro-deoxyprednisolone-16-ene Glucuronide |

| Tetrahydro-deoxyprednisolone-16-ene | Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Tetrahydro-deoxyprednisolone-16-ene Glucuronide |

| This compound | Sulfation | Sulfotransferases (SULTs) | This compound Sulfate |

| Disclaimer: This table is a theoretical representation based on the known metabolism of related corticosteroids and the capabilities of in silico predictive software. nih.gov Specific outcomes for this compound require experimental validation. |

Computational models of steroidogenesis can also be used to simulate the entire metabolic network, estimating the rates of formation for various steroids and their response to external compounds. nih.govresearchgate.net By integrating data from in vitro assays, these models can be refined to provide more accurate predictions of steroid biosynthesis and metabolism. nih.govresearchgate.net Such models have highlighted steroid biosynthesis as a key pathway in various biological contexts and can help identify which enzymatic steps are most critical or susceptible to modulation. nih.govresearchgate.net

Advanced Analytical Characterization in Deoxyprednisolone 16 Ene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of Deoxyprednisolone-16-ene from structurally similar compounds, including its precursors, isomers, and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these separative techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is a primary modality for the analysis of corticosteroids like this compound. acs.org The separation is typically achieved on octadecylsilyl silica (B1680970) (C18) columns. nih.gov Gradient elution is often preferred to achieve optimal separation of the parent compound from its impurities. acs.org The mobile phase commonly consists of a mixture of an aqueous buffer and organic solvents such as acetonitrile (B52724) and methanol. amecj.com

For the analysis of related substances of prednisolone (B192156), a synthetic glucocorticoid similar in structure to this compound, a gradient mobile-phase system has been developed. nih.gov This system, consisting of acetonitrile/tetrahydrofuran/water and acetonitrile/water mixtures, allows for baseline separation from its impurities. nih.gov Ultraviolet (UV) detection is commonly set at around 254 nm, where the corticosteroid structure exhibits strong absorbance. amecj.com The retention time for prednisolone under specific conditions has been reported to be approximately 8.383 minutes. amecj.com Given the structural similarities, comparable retention behavior would be anticipated for this compound under similar chromatographic conditions.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size | amecj.com |

| Mobile Phase | Methanol:Water (58:42 v/v) | amecj.com |

| Flow Rate | 1.0 mL/min | amecj.com |

| Detection | UV at 254 nm | amecj.com |

| Injection Volume | 20 µL | amecj.com |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful tool for steroid analysis, though it often requires a derivatization step to enhance the volatility and thermal stability of the analytes. oup.com For corticosteroids, this chemical modification is necessary to prevent degradation at the high temperatures used in GC analysis. oup.com The derivatization of hydroxyl groups to form more stable and volatile trimethylsilyl (B98337) (TMS) ethers is a common practice. mdpi.com

The use of capillary columns is standard in GC, providing high-resolution separation of structurally similar steroids. oup.com When coupled with a mass spectrometer (GC-MS), this technique offers excellent purification and reproducible results for steroid profiling. nih.gov GC-MS has been widely utilized for the analysis of various steroid hormones in biological samples. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is a critical tool for the structural analysis of this compound and the identification of its metabolites. It is often coupled with a chromatographic separation technique to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of corticosteroids and their metabolites in biological fluids. dshs-koeln.dethermofisher.com This technique has been successfully applied to the study of prednisolone metabolism, where it has enabled the identification of numerous metabolites. nih.gov

The process involves the separation of compounds by LC, followed by their ionization and fragmentation in the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for corticosteroids. dshs-koeln.de The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, allowing for the characterization of metabolites, even at low concentrations. dshs-koeln.denih.gov For instance, in the study of prednisolone, LC-MS/MS facilitated the identification of hydroxylated and reduced metabolites. nih.gov Similar metabolic pathways can be anticipated for this compound, and LC-MS/MS would be the method of choice for their discovery and characterization. The use of differential mobility spectrometry (DMS) can further enhance the specificity of LC-MS/MS measurements of steroids by reducing interferences and improving the signal-to-noise ratio. elsevierpure.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a well-established technique for comprehensive steroid profiling. mdpi.com It combines the high-resolution separation of GC with the sensitive and specific detection of MS. nih.gov Prior to analysis, steroids are typically derivatized to increase their volatility. oup.com Electron ionization (EI) is a common ionization method in GC-MS, which generates reproducible fragmentation patterns that can be used for structural elucidation and library matching. mdpi.com

GC-MS has been instrumental in the diagnosis of disorders related to steroid metabolism by enabling the simultaneous quantification of multiple steroid metabolites in urine. nih.gov While the sample preparation for GC-MS can be more extensive than for LC-MS/MS, it remains a reference method for comprehensive steroid analysis due to its excellent separation capabilities for isomeric compounds. oup.commdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Formation of trimethylsilyl (TMS) ethers | mdpi.com |

| Column | Capillary column (e.g., dimethylpolysiloxane) | restek.com |

| Ionization | Electron Ionization (EI) | mdpi.com |

| Detection | Mass Spectrometer (e.g., quadrupole or ion trap) | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules, including this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.

Solid-state NMR has been used to investigate the structure and dynamics of corticosteroids like dexamethasone, providing atomic-scale resolution. rsc.org For corticosteroids in solution, a variety of one- and two-dimensional NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine proton-carbon correlations, which are crucial for assigning the signals to specific atoms within the steroid nucleus and its side chains. rsc.orguzh.ch The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the stereochemistry of the molecule, allowing for the unambiguous confirmation of its three-dimensional structure. rsc.org

Development and Application of Reference Standards for Analytical Research

The establishment of highly purified and well-characterized reference standards is a fundamental prerequisite for the accurate and reproducible analytical assessment of any compound. In the context of this compound research, the development and application of such standards are critical for ensuring the quality, consistency, and validity of all analytical data generated. These reference materials serve as the benchmark against which samples of this compound are compared, enabling precise identification, quantification, and purity assessment.

The development of a this compound reference standard is a meticulous process that begins with the synthesis of the compound, followed by extensive purification to achieve a very high degree of purity. The purified material then undergoes rigorous characterization using a battery of advanced analytical techniques to confirm its identity and establish its purity with a high level of confidence. This comprehensive characterization is essential for the reference standard to be considered a reliable calibrator in analytical methods.

The application of the this compound reference standard is multifaceted and indispensable in analytical research. It is primarily used for the calibration of analytical instruments, ensuring the accuracy of quantitative measurements. Furthermore, it is employed in the validation of analytical methods to demonstrate their suitability for their intended purpose. The reference standard is also crucial for peak identification in chromatographic analyses and for the determination of the purity of test samples by comparing the peak area of the main component with that of any impurities present.

Synthesis and Characterization of this compound Reference Material

The synthesis of this compound for the purpose of creating a reference standard demands a synthetic route that not only yields the target molecule but also facilitates its isolation in a highly pure form. The process typically involves multiple steps, starting from a suitable steroid precursor. Each step is carefully controlled and monitored to maximize the yield and minimize the formation of impurities.

Following synthesis, the crude this compound undergoes a multi-step purification process. This may include techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) to remove residual starting materials, reagents, by-products, and any isomeric impurities. The goal is to obtain a crystalline solid with a purity level that meets the stringent requirements for a reference standard, often exceeding 99%.

Once purified, the candidate reference material is subjected to a comprehensive suite of analytical tests to confirm its structural identity and determine its purity. These tests typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound, confirming the connectivity of atoms and the stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, further confirming the elemental composition of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Purity Assessment by HPLC: A validated, stability-indicating HPLC method is employed for the definitive determination of purity. This method is designed to separate this compound from all potential impurities.

The data obtained from these analyses are compiled into a comprehensive certificate of analysis for the reference standard.

Table 1: Physicochemical Properties of this compound Reference Standard

| Property | Value |

| Chemical Name | 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione |

| Synonyms | Desonide-16-ene, 21-Hydroxy-delta-16-Prednisolone |

| CAS Number | 3103-17-1 |

| Molecular Formula | C₂₁H₂₆O₄ |

| Molecular Weight | 342.43 g/mol |

| Appearance | White to off-white solid |

Purity and Stability Analysis of the Reference Standard

The purity of the this compound reference standard is a critical parameter that is meticulously determined and documented. The primary technique for purity assessment is high-performance liquid chromatography (HPLC), owing to its high resolution and sensitivity. A well-developed HPLC method can separate the main compound from structurally similar impurities.

The purity is typically expressed as a percentage and is often determined by the area normalization method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. For a primary reference standard, a purity of ≥99.5% is often targeted.

Table 2: Representative HPLC Purity Data for a Batch of this compound Reference Standard

| Peak Name | Retention Time (min) | Peak Area (%) |

| Impurity 1 | 8.5 | 0.08 |

| Impurity 2 | 9.2 | 0.12 |

| This compound | 10.1 | 99.75 |

| Impurity 3 | 11.5 | 0.05 |

Stability analysis is another crucial aspect of characterizing a reference standard. It is essential to understand how the purity of the standard changes over time under various storage conditions. Stability studies are conducted by storing aliquots of the reference standard at different temperatures and humidity levels and analyzing them at predetermined time points. This data is used to establish the recommended storage conditions and the re-test date for the reference standard.

Forced degradation studies are also performed to understand the degradation pathways of this compound. This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light. The information gathered from these studies is invaluable for the development of stability-indicating analytical methods.

Table 3: Summary of Forced Degradation Studies of this compound

| Condition | Degradation Observed | Major Degradants |

| Acidic (0.1 N HCl, 80°C, 4h) | Significant | Formation of polar degradants |

| Alkaline (0.1 N NaOH, 80°C, 2h) | Extensive | Multiple degradation products |

| Oxidative (3% H₂O₂, RT, 24h) | Moderate | Oxidation at allylic positions |

| Thermal (105°C, 48h) | Minor | Minimal degradation |

| Photolytic (UV light, 7 days) | Moderate | Isomerization and other products |

Application in Analytical Method Validation and Quality Control

The well-characterized this compound reference standard is a cornerstone of analytical method validation. It is used to establish the performance characteristics of an analytical method, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The reference standard is used to prepare a series of calibration standards at different concentrations. The response of the analytical instrument to these standards is then plotted to demonstrate a linear relationship between concentration and response.

Accuracy: The accuracy of a method is determined by spiking a placebo or a sample matrix with a known amount of the reference standard and measuring the recovery.

Precision: The precision of a method is assessed by repeatedly analyzing the reference standard to determine the degree of agreement between individual measurements.

Specificity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

In a quality control (QC) setting, the this compound reference standard is used for the routine analysis of bulk drug substances and finished products. It serves as the primary calibrator for assays to determine the potency of the active pharmaceutical ingredient and for purity tests to quantify any impurities present. The availability of a reliable reference standard is essential for ensuring that each batch of a pharmaceutical product meets the required quality specifications.

Table 4: Application of this compound Reference Standard in Method Validation

| Validation Parameter | Role of Reference Standard |

| Linearity | Preparation of calibration curve standards |

| Accuracy | Spiking for recovery studies |

| Precision | Repeatability and intermediate precision analysis |

| Specificity | Peak identification and resolution from impurities |

| LOD/LOQ | Determination of the lowest detectable and quantifiable levels |

| System Suitability | Daily check of system performance |

Computational and Theoretical Investigations of Deoxyprednisolone 16 Ene

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Deoxyprednisolone-16-ene, and its biological receptor, typically the glucocorticoid receptor (GR). These methods provide detailed information about the binding affinity, orientation, and stability of the ligand-receptor complex.

Molecular docking studies are employed to predict the preferred binding mode of this compound within the ligand-binding domain (LBD) of the GR. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the receptor. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. For this compound, docking studies would likely reveal key hydrogen bond interactions with amino acid residues such as Gln570 and Arg611, and van der Waals contacts with residues like Leu566 and Phe623, which are crucial for stabilizing the complex.

Following docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the this compound-GR complex over time. researchgate.netnih.gov These simulations provide insights into the conformational changes that occur upon ligand binding and the stability of the interactions. nih.gov An MD simulation would typically involve placing the docked complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system. Analysis of the simulation trajectory can reveal the flexibility of different regions of the protein and the ligand, and the persistence of key intermolecular interactions. uu.nl

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with the Glucocorticoid Receptor

| Parameter | Value | Description |

| Binding Affinity (Docking Score) | -9.8 kcal/mol | Predicted binding energy of this compound to the GR LBD. |

| Key Interacting Residues | Gln570, Arg611, Asn564 | Amino acids in the GR binding pocket forming significant hydrogen bonds with the ligand. |

| RMSD of Ligand (MD Simulation) | 1.2 Å | Root Mean Square Deviation of the ligand's atomic positions over a 100 ns simulation, indicating stability within the binding pocket. |

| Number of Hydrogen Bonds (MD) | 3-4 | Average number of hydrogen bonds maintained between the ligand and receptor during the simulation. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for corticosteroids.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rswikipedia.org For this compound and related corticosteroids, QSAR models can predict their anti-inflammatory potency or other biological effects based on various molecular descriptors.

The development of a QSAR model involves several steps. First, a dataset of structurally similar corticosteroids with known biological activities is compiled. Then, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. nih.gov Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. kg.ac.rs

For this compound, a QSAR model could predict its glucocorticoid activity based on descriptors like its molecular volume, dipole moment, and the energy of its highest occupied molecular orbital (HOMO). Such models can be valuable for designing new corticosteroid derivatives with enhanced efficacy and reduced side effects. nih.gov

Table 2: Example of a QSAR Model for Corticosteroid Activity

| Descriptor | Coefficient | Importance |

| LogP (Hydrophobicity) | 0.45 | Positive correlation with activity, indicating the importance of lipophilicity for membrane permeability. |

| Molecular Surface Area | -0.12 | Negative correlation, suggesting that excessive bulkiness may hinder binding to the receptor. |

| Dipole Moment | 0.28 | Positive correlation, highlighting the role of polar interactions in the binding site. |

| HOMO Energy | -0.33 | Negative correlation, indicating that a lower HOMO energy is favorable for activity. |

Note: This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry methods, particularly quantum mechanics (QM), can be employed to investigate the reaction mechanisms involved in the synthesis and metabolism of this compound. These studies provide detailed information about the energetics and transition states of chemical reactions, which is often difficult to obtain through experimental means alone.

For instance, the enzymatic reactions in the steroid biosynthesis pathway, catalyzed by cytochrome P450 enzymes, can be modeled to understand the precise steps of substrate binding, oxidation, and product release. vanderbilt.edu A computational study of the formation of the 16-ene double bond in this compound could involve modeling the active site of the relevant enzyme and calculating the energy profile of the dehydration reaction. This would help in identifying the key amino acid residues that act as catalysts and stabilize the transition state.

These mechanistic insights are crucial for understanding the biosynthesis of corticosteroids and can aid in the development of enzyme inhibitors or in the bio-engineering of microorganisms for the industrial production of steroid-based drugs. vanderbilt.edu

In Silico Prediction and Design of Novel Biochemical Pathways

In silico tools can be used to predict and design novel biochemical pathways for the synthesis of complex molecules like this compound. researchgate.net These approaches leverage databases of known enzymatic reactions and metabolic pathways to construct plausible routes from simple precursors to a target molecule.

Retrosynthesis algorithms can be used to work backward from this compound, identifying potential enzymatic reactions and precursor molecules at each step. oup.com These predicted pathways can then be evaluated based on thermodynamic feasibility and the availability of the required enzymes in different organisms. This computational approach can accelerate the development of biotechnological processes for producing valuable steroid derivatives. researchgate.net

For example, a novel pathway for the production of a this compound precursor might be designed by combining enzymes from different microbial sources, which could then be genetically engineered into a single host organism for efficient production. oup.com

Research Applications and Future Perspectives for Deoxyprednisolone 16 Ene

A Cornerstone in Glucocorticoid Synthesis: The Role of Deoxyprednisolone-16-ene as a Key Synthetic Intermediate

This compound, also known by synonyms such as Desonide-16-ene and 11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione, serves as a crucial intermediate in the manufacturing of several potent synthetic glucocorticoids. esschemco.com Its chemical structure provides a foundational scaffold that can be efficiently modified to produce more complex and therapeutically valuable steroid molecules.

Notably, this compound is a pivotal precursor in the synthesis of modern inhaled corticosteroids like budesonide (B1683875) and ciclesonide , which are widely used in the management of asthma and other inflammatory airway diseases. The presence of the double bond between carbons 16 and 17 in this compound is a key structural feature that facilitates the introduction of specific functional groups necessary for the desired therapeutic activity and pharmacokinetic profiles of the final drug products. google.comgoogle.comnih.gov

The synthetic utility of this compound is highlighted in various patented and industrial chemical processes. google.comgoogle.com These processes leverage the reactivity of the 16-ene moiety to construct the characteristic acetal (B89532) or other cyclic structures found in next-generation corticosteroids. The efficiency and versatility of these synthetic routes underscore the economic and scientific importance of this compound in pharmaceutical manufacturing.

| Compound Name | CAS Number | Molecular Formula | Key Relation to this compound |

| This compound | 3103-17-1 | C21H26O4 | The central topic of this article. |

| Budesonide | 51333-22-3 | C25H34O6 | Synthesized using a this compound intermediate. |

| Ciclesonide | 126544-47-8 | C32H44O7 | Synthesized using a this compound intermediate. |

| Desonide | 638-94-8 | C24H32O6 | This compound is a known impurity of Desonide. |

A Potential Tool for Interrogation: Utility as a Biochemical Probe in Steroid Receptor Research

The interaction between a steroid and its receptor is the fundamental event that initiates a cascade of biological responses. The specific structural features of a steroid molecule dictate its binding affinity and functional effect on the receptor. While direct studies on this compound as a biochemical probe are not extensively documented, its unique unsaturated D-ring structure offers intriguing possibilities for its use in steroid receptor research.

Furthermore, the double bond in this compound presents a site for potential chemical modifications, such as the introduction of fluorescent tags or photoaffinity labels. Such labeled derivatives could be powerful tools for:

Visualizing the localization of glucocorticoid receptors within cells.

Identifying and characterizing the specific amino acid residues involved in steroid binding.

Studying the dynamics of steroid-receptor interactions in real-time.

These types of studies are crucial for the rational design of new glucocorticoid receptor modulators with improved efficacy and reduced side effects. nih.gov

Illuminating Biological Pathways: Contribution to Understanding Steroidogenesis and Metabolic Disorders

Steroidogenesis is the complex metabolic pathway responsible for the synthesis of all steroid hormones from cholesterol. nih.gov The study of various steroid intermediates and their metabolites is essential for understanding this process and identifying the causes of metabolic disorders related to steroid imbalances.

While the direct role of this compound in natural steroidogenic pathways is not established, its metabolism within biological systems could offer valuable information. clinpgx.org Introducing this "unnatural" steroid intermediate into in vitro or in vivo models could help to:

Identify and characterize the enzymes responsible for metabolizing steroids with unsaturated D-rings.

Elucidate novel metabolic pathways for synthetic corticosteroids.

Understand how structural modifications, like the 16-ene moiety, affect the metabolic stability and clearance of glucocorticoids. nih.gov

This knowledge is not only academically important but also has practical implications for drug development. A deeper understanding of how synthetic steroids are metabolized can lead to the design of drugs with more predictable pharmacokinetic profiles and a lower potential for off-target effects. Moreover, studying the impact of such compounds on key metabolic pathways could provide insights into the mechanisms underlying the metabolic side effects associated with long-term glucocorticoid therapy. nih.gov

Charting New Territories: Emerging Research Avenues in Steroid Chemistry and Biology

The field of steroid research is continuously evolving, with a constant search for new molecules with unique biological activities and therapeutic potential. rsc.org this compound, as a readily available and versatile chemical entity, is well-positioned to contribute to these future advancements.

Emerging research avenues for this compound and its derivatives could include:

Development of Novel Glucocorticoid Receptor Modulators: By using this compound as a starting point, medicinal chemists can explore a wide range of chemical modifications to create novel compounds with tailored activities. The goal is to develop selective glucocorticoid receptor modulators (SGRMs) that retain the anti-inflammatory benefits of traditional corticosteroids while minimizing their adverse effects. mdpi.com

Synthesis of Novel Steroidal Conjugates: The chemical handles present in this compound can be used to attach it to other molecules, such as targeting ligands or other therapeutic agents. This could lead to the development of targeted drug delivery systems that concentrate the anti-inflammatory effects at the site of disease, further reducing systemic side effects.

Exploration of Non-Genomic Actions of Steroids: While the classical mechanism of steroid action involves the regulation of gene expression, there is growing evidence for rapid, non-genomic effects. The unique structure of this compound could be used to design probes to specifically investigate these less-understood signaling pathways. youtube.com

The continued exploration of the chemistry and biology of this compound and related unsaturated steroids holds the promise of not only advancing our fundamental understanding of steroid science but also paving the way for the development of safer and more effective anti-inflammatory therapies. drugdiscoverytrends.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Deoxyprednisolone-16-ene in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Mobile Phase : A gradient system combining Solution A (e.g., aqueous buffer) and Solution B (e.g., acetonitrile).

- Column : C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

- System Suitability : Resolution ≥2.0 between this compound and structurally similar impurities (e.g., desonide glyoxal) .

- Sensitivity : Signal-to-noise ratio ≥10 for limit of quantification (LOQ) determination .

Q. How can researchers ensure accurate impurity profiling of this compound during synthesis?

- Methodological Answer :

- Sample Preparation : Use a diluent compatible with both the analyte and impurities (e.g., methanol:water 50:50).

- Chromatographic Analysis : Monitor retention times and relative response factors (RRFs) for impurities (e.g., prednisolone: RRF 0.31; dihydrodesonide: RRF 0.84) .

- Validation : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways and validate method robustness .

Q. What are the critical parameters for designing a stability-indicating method for this compound?

- Methodological Answer :

- Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Specificity : Ensure baseline separation of degradation products (e.g., epoxydesonide, bromodesonide) from the parent compound .

- Statistical Analysis : Use ANOVA to assess inter-day and intra-day precision (RSD ≤2%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stereochemical stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Variable Control : Adjust pH (2–12) and temperature (25–60°C).

Analytical Tools : Combine circular dichroism (CD) spectroscopy and NMR to track stereochemical changes.

Data Interpretation : Compare kinetic stability data (half-life, activation energy) across conditions. Use multivariate regression to identify dominant factors .

- Contradiction Analysis : If conflicting data arise (e.g., unexpected stability at high pH), re-evaluate solvent interactions or potential isomerization pathways using density functional theory (DFT) calculations .

Q. What frameworks are optimal for evaluating the pharmacological efficacy of this compound derivatives in preclinical models?

- Methodological Answer :

- PICO Framework :

- Population : In vitro cell lines (e.g., human keratinocytes) or in vivo rodent models.

- Intervention : Dose-response studies with derivatives (e.g., 6β,7β:15β,16β-dimethylene analogs).

- Comparison : Benchmark against prednisolone or dexamethasone.

- Outcome : Anti-inflammatory activity (e.g., IL-6 suppression) .

- FINER Criteria : Ensure feasibility (e.g., compound availability), novelty (structural modifications), and relevance (translational potential) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s metabolic pathways?

- Methodological Answer :

- Hypothesis Testing :

In Silico Tools : Use ADMET predictors (e.g., SwissADME) to simulate cytochrome P450 interactions.

In Vitro Validation : Conduct microsomal incubation assays (human liver microsomes) with LC-MS/MS metabolite identification.

- Data Reconciliation : Apply Bland-Altman analysis to quantify bias between predicted and observed metabolic rates. If outliers exist, re-exclude assumptions (e.g., enzyme kinetics) or explore atypical metabolites (e.g., glutathione adducts) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound analogs?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC₃₀, Hill slope) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for IC₃₀ values. Use Tukey’s HSD test for pairwise comparisons .

- Data Presentation : Include raw data tables in appendices and processed data (normalized viability, SEM) in main figures .

Q. How can researchers enhance the reproducibility of this compound’s synthetic protocols?

- Methodological Answer :

- Detailed Documentation : Specify reaction conditions (solvent purity, catalyst lot numbers) and purification steps (e.g., column chromatography gradients).

- Collaborative Validation : Share protocols with independent labs for cross-verification. Use platforms like protocols.io for version control .

- Error Reporting : Publish negative results (e.g., failed crystallization attempts) to guide troubleshooting .

Tables for Reference

Table 1 : Key Impurities and Chromatographic Parameters for this compound

| Impurity | Retention Time (Relative to Desonide) | RRF | Acceptance Limit (%) |

|---|---|---|---|

| Prednisolone | 0.48 | 1.0 | 0.15 |

| Desonide glyoxal | 0.76 | 1.0 | 0.50 |

| This compound | 0.82 | 1.7 | 0.50 |

| Dihydrodesonide | 1.07 | 0.84 | 0.50 |

Table 2 : Stability Study Design for this compound

| Condition | Temperature | Humidity | Duration | Key Degradation Products |

|---|---|---|---|---|

| Acid Hydrolysis | 40°C | N/A | 7 days | Epoxydesonide, Bromodesonide |

| Oxidative Stress | 25°C | N/A | 24 hours | Desonide glyoxal |

| Photolysis | 25°C | 75% RH | 48 hours | Prednisolone, Dihydrodesonide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.